Orbifloxacin

Catalog No.
S538191
CAS No.
113617-63-3
M.F
C19H20F3N3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orbifloxacin

CAS Number

113617-63-3

Product Name

Orbifloxacin

IUPAC Name

1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

Orbax; Orbifloxacin

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

Description

The exact mass of the compound Orbifloxacin is 395.1457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Pharmacokinetics: Understanding how Orbifloxacin is absorbed, distributed, metabolized, and excreted by fish (). This research helps determine appropriate dosages and potential residues in fish tissues.

Environmental Impact

Another area of scientific research concerns the environmental impact of Orbifloxacin use in aquaculture. This includes:

  • Antimicrobial Resistance: Studying the potential for Orbifloxacin use to contribute to the development of antibiotic-resistant bacteria in aquatic environments. This research is crucial for ensuring the long-term effectiveness of these antibiotics in treating fish diseases.
  • Ecological Effects: Investigating the effects of Orbifloxacin on non-target organisms in aquatic ecosystems, such as beneficial bacteria and invertebrates. This research helps assess the potential ecological risks associated with Orbifloxacin use.

Development of Improved Delivery Methods

Scientific research is also exploring ways to improve the delivery of Orbifloxacin to fish:

  • Novel Drug Delivery Systems: Developing new methods for delivering Orbifloxacin that can improve its efficacy, reduce environmental impact, and minimize the risk of antibiotic resistance. This research could involve encapsulation technologies or targeted delivery systems.

Orbifloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in dogs. The chemical structure of orbifloxacin is represented by the molecular formula C19H20F3N3O3C_{19}H_{20}F_{3}N_{3}O_{3} and it exhibits potent bactericidal properties by targeting bacterial DNA gyrase, thereby inhibiting DNA replication and transcription . Orbifloxacin is marketed under the brand name ORBAX and is available in various formulations, including oral suspension and tablets .

Orbifloxacin acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, Orbifloxacin prevents bacteria from replicating and dividing, ultimately killing them [].

Orbifloxacin is generally well-tolerated in dogs and cats at recommended doses []. However, potential side effects include:

  • Gastrointestinal upset (vomiting, diarrhea)
  • Neurologic signs (tremors, seizures) in animals predisposed to seizures []
Typical of fluoroquinolones. Its mechanism of action involves the formation of a complex with DNA gyrase, which prevents the relaxation of supercoiled DNA necessary for replication. This interaction leads to the stabilization of double-stranded breaks in DNA, ultimately resulting in bacterial cell death . Additionally, orbifloxacin can participate in hydrolysis reactions, especially in aqueous environments, affecting its stability and efficacy.

Orbifloxacin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The bactericidal action of orbifloxacin is primarily due to its ability to inhibit DNA synthesis, making it effective for treating various infections including skin infections, urinary tract infections, and respiratory infections in dogs .

The synthesis of orbifloxacin typically involves multiple steps starting from simpler organic compounds. The general synthetic pathway includes:

  • Formation of the quinolone core: This involves cyclization reactions that form the bicyclic structure characteristic of fluoroquinolones.
  • Fluorination: Introduction of fluorine atoms at specific positions on the aromatic ring enhances antibacterial activity.
  • Side chain modifications: Various substituents are added to optimize pharmacokinetic properties.

These synthetic steps are crucial for achieving the desired therapeutic profile and stability of orbifloxacin .

Orbifloxacin is primarily used in veterinary medicine for treating bacterial infections in dogs. Its applications include:

  • Treatment of skin infections
  • Management of urinary tract infections
  • Treatment of respiratory infections
  • Prophylactic use during surgical procedures to prevent infection .

Due to its broad-spectrum activity, it is favored for cases where specific bacterial pathogens are not identified.

Orbifloxacin has been shown to interact with various compounds that can affect its absorption and efficacy. Notably:

  • Aluminum hydroxide: This compound can decrease orbifloxacin absorption, leading to reduced serum concentrations and therapeutic effectiveness .
  • Multivalent cations: Compounds containing iron, zinc, or magnesium can bind to orbifloxacin, preventing its absorption into the bloodstream .

These interactions necessitate careful consideration when co-administering medications with orbifloxacin.

Several compounds share structural or functional similarities with orbifloxacin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CiprofloxacinSimilar quinolone coreBroad-spectrum; used in humans
EnrofloxacinSimilar core structureUsed in both veterinary and human medicine; active against Mycoplasma
LevofloxacinFluorinated quinoloneEnantiomer of ofloxacin; broader human applications

Uniqueness of Orbifloxacin

Orbifloxacin stands out due to its specific application in veterinary medicine and its formulation designed for canine use. While other fluoroquinolones like ciprofloxacin and levofloxacin are widely used in human medicine, orbifloxacin's unique formulation and targeted usage make it particularly valuable for treating infections in dogs without significant overlap with human applications .

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula (C₁₉H₂₀F₃N₃O₃)

Orbifloxacin represents a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary applications [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry systematic name: 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1] [2] [3]. This nomenclature reflects the complex molecular architecture containing a quinolone core structure with specific substituents that confer its unique pharmacological properties.

The molecular formula C₁₉H₂₀F₃N₃O₃ encompasses a molecular weight of 395.38 g/mol with a monoisotopic mass of 395.145676 [1] [4] [5]. The compound is registered under Chemical Abstracts Service number 113617-63-3 and possesses the International Chemical Identifier key QIPQASLPWJVQMH-DTORHVGOSA-N [1] [2] [3]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as C[C@@H]1CN(CC@HN1)c2c(F)c(F)c3C(=O)C(=CN(C4CC4)c3c2F)C(O)=O [4] [5].

The molecular architecture exhibits distinctive stereochemical characteristics. Orbifloxacin contains two defined stereocenters located at carbon positions 15 and 16 within the piperazine ring system [6]. However, the compound functions as a meso-compound due to the presence of an internal mirror plane through the piperazine moiety, rendering it optically inactive despite containing chiral centers [6]. This stereochemical configuration results from the cis-3,5-dimethylpiperazine ring structure, where the two stereogenic centers possess identical substitution patterns but opposite configurations, causing their optical contributions to cancel each other [6].

Crystallographic Analysis and Zwitterionic Configuration

The crystallographic structure of orbifloxacin has been definitively characterized through single-crystal X-ray diffraction analysis, revealing fundamental insights into its solid-state organization [6]. The compound crystallizes in the orthorhombic crystal system with space group C222₁, representing a non-centrosymmetric arrangement [6]. The unit cell parameters demonstrate precise dimensional characteristics: a = 8.4713(4) Å, b = 20.0456(7) Å, c = 21.4550(7) Å, with all angles measuring 90 degrees, yielding a unit cell volume of 3643.3(2) ų [6].

The asymmetric unit contains one orbifloxacin molecule with Z = 8, resulting in a calculated density of 1.474 g/cm³ [6]. Structural refinement achieved high precision with R₁ = 0.0357 and wR₂ = 0.0883 for data with I > 2σ(I), indicating excellent crystallographic quality [6]. The goodness-of-fit parameter of 1.041 confirms the reliability of the structural determination [6].

The most significant structural revelation concerns the zwitterionic configuration of orbifloxacin in the solid state [6] [7]. Crystallographic analysis through Fourier difference mapping conclusively demonstrates proton transfer from the carboxylic acid group to the piperazine nitrogen atom [6]. This proton migration results in the formation of a carboxylate anion and a protonated piperazine cation within the same molecule. The zwitterionic character is evidenced by identical bond lengths for C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), indicating complete delocalization of the negative charge across both carboxylate oxygen atoms [6].

The quinolone ring system maintains substantial planarity with a root mean square deviation of 0.0623 Å for the fused ring atoms [6]. However, a slight distortion occurs along an imaginary line connecting C3 and N1, creating a bend angle of 10.30(7) degrees between different planes within the quinolone system [6]. The piperazine ring adopts a chair conformation, confirmed through Evans and Boeyens conformational analysis, with specific bonds occupying equatorial and axial positions in accordance with established conformational preferences [6].

Intermolecular interactions play crucial roles in crystal stability. The structure exhibits a complex hydrogen bonding network where the protonated piperazine nitrogen (N3) functions as a hydrogen bond donor to carboxylate oxygen atoms [6]. Additionally, π-aryl-π-aryl interactions with centroid separations of 3.580 Å contribute to inter-layer stabilization [6]. These interactions collectively organize the molecules into a layered supramolecular architecture with remarkable stability.

Polymorphism Studies: Hemihydrate versus Anhydrous Forms

Orbifloxacin exhibits polymorphic behavior characterized by the existence of two distinct solid forms: a hemihydrate and an anhydrous form [6] [7]. The hemihydrate form represents the thermodynamically stable phase under ambient conditions, incorporating 0.5 moles of water per mole of orbifloxacin [6]. The structural water molecules occupy specific crystallographic positions within channels parallel to the unit cell a-axis, positioned at special positions of the C222₁ space group [6].

The empirical formula for the hemihydrate form is C₁₉H₂₀F₃N₃O₃ · 0.5H₂O with a formula weight of 404.4 g/mol [6]. Thermal analysis reveals that dehydration occurs within a well-defined temperature range of 75-104°C, with a mass loss of 2.1% (theoretical: 2.23%) [6]. The dehydration process is completely reversible, as demonstrated by exposure of the anhydrous form to humid conditions (40°C, 75% relative humidity), which rapidly regenerates the hemihydrate structure [6].

The anhydrous form exhibits isomorphous behavior with respect to the hemihydrate, maintaining the same space group C222₁ and similar unit cell parameters [6]. This isomorphism indicates that the fundamental molecular packing arrangement remains unchanged upon water removal. However, powder X-ray diffraction analysis reveals subtle but significant differences between the two forms. The anhydrous form displays characteristic peak broadening for reflections with h ≠ 0 Miller indices, indicating anisotropic loss of crystallinity along the unit cell a-axis direction [6].

The structural water in the hemihydrate form occupies a void volume of only 1.7% of the total crystal volume, calculated using standard crystallographic methods [6]. This relatively small void volume explains why the crystal structure remains intact during dehydration, as channel solvates with void volumes below 10% typically do not undergo structural collapse upon solvent removal [6]. The water molecules function exclusively as hydrogen bond donors, connecting to carboxylate oxygen atoms of neighboring orbifloxacin molecules without accepting hydrogen bonds themselves [6].

The polymorphic interconversion demonstrates classic zeolite-like behavior, with fully reversible hydration and dehydration cycles [6]. The anhydrous form can be prepared by heating the hemihydrate above 104°C, while rehydration occurs spontaneously under humid atmospheric conditions. This behavior has significant implications for pharmaceutical processing and storage, as uncontrolled water uptake or loss could affect the physicochemical properties of drug formulations.

Thermal stability analysis indicates that both forms remain stable up to approximately 260°C, beyond which thermal decomposition commences with a differential thermal analysis peak at 269°C [6] [8]. The compound exhibits negligible degradation at room temperature across the physiologically relevant pH range of 1.5-10.5, confirming excellent shelf-life stability under normal storage conditions [8]. The degradation kinetics follow apparent first-order kinetics under elevated temperature conditions, with activation energies ranging from 19.0 to 36.9 kcal/mol depending on the specific degradation pathway [8].

The discovery and characterization of these polymorphic forms resolves previous discrepancies in literature regarding orbifloxacin solubility. Historical reports described vastly different solubility values, ranging from "freely soluble" to "very slightly soluble" in water [6]. These contradictory observations likely resulted from inadvertent analysis of different polymorphic forms, emphasizing the critical importance of rigorous solid-state characterization in pharmaceutical development [6] [7].

[9] mzCloud. Orbifloxacin. https://www.mzcloud.org/compound/Reference/1665 (accessed 2015).

[10] Wikidoc. Orbifloxacin. https://www.wikidoc.org/index.php/Orbifloxacin (accessed 2024).

[11] Sigma-Aldrich. Orbifloxacin - 1-Cyclopropyl-5,6. https://www.sigmaaldrich.com/US/en/substance/orbifloxacin39538113617633 (accessed 2025).

[6] Santos, O.M.M., et al. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Molecules 2016, 21(3), 328.

[7] PubMed. Structure, Solubility and Stability of Orbifloxacin Crystal Forms. https://pubmed.ncbi.nlm.nih.gov/27005603/ (accessed 2016).

[12] Crystal Growth & Design - ACS Publications. https://pubs.acs.org/doi/abs/10.1021/cg500877z (accessed 2014).

[13] Repositório BC UFG. Three new orbifloxacin multicomponent crystal forms towards pharmaceutical improvement. https://repositorio.bc.ufg.br/items/dfff0b2f-c48d-40d4-a418-ed60161b5d86 (accessed 2023).

[14] PMC. Biological Effects of Quinolones: A Family of Broad-Spectrum. https://pmc.ncbi.nlm.nih.gov/articles/PMC8658791/ (accessed 2021).

[15] EMA. Posatex, INN: orbifloxacin, mometasone furoate, posaconazole. https://www.ema.europa.eu/en/documents/scientific-discussion/posatex-epar-scientific-discussion_en.pdf (accessed 2008).

[16] ACS Publications. Crystal Structure of Levofloxacin Anhydrates: A High-Temperature. https://pubs.acs.org/doi/abs/10.1021/acs.cgd.8b00363 (accessed 2018).

[17] Merck Animal Health. A broad-spectrum, once-a-day antibiotic therapy for cats and dogs. https://www.merck-animal-health-usa.com/offload-downloads/orbax-orbifloxacin-oral-suspension-2 (accessed 2025).

[18] Santa Cruz Biotechnology. Orbifloxacin | CAS 113617-63-3 | SCBT. https://www.scbt.com/p/orbifloxacin-113617-63-3 (accessed 2025).

[19] IUPHAR/BPS Guide to PHARMACOLOGY. orbifloxacin | Ligand page | Structure. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13671 (accessed 2023).

[8] PubMed. Degradation kinetics of the new antibacterial fluoroquinolone. https://pubmed.ncbi.nlm.nih.gov/7641305/ (accessed 1995).

[20] SSRN. Evaluation and Degradation Chemistry of Orbifloxacin Using LC-MS. https://papers.ssrn.com/sol3/papers.cfm?abstract_id=2572795 (accessed 2013).

[21] Sigma-Aldrich. Orbifloxacin USP Reference Standard CAS 113617-63-3. https://www.sigmaaldrich.com/US/en/product/usp/1478673 (accessed 2025).

[22] Bussan Animal Health. Orbifloxacin Tablet. https://www.bussan-ah.com/html/english/pdf/OrbifloxacinSSTablet.pdf (accessed 2025).

[23] DrugBank. Orbifloxacin: Uses, Interactions, Mechanism of Action. https://go.drugbank.com/drugs/DB11443 (accessed 2024).

[24] DailyMed. ORBAX® Oral Suspension (orbifloxacin). https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=4a4cabca-caa0-4df3-bc46-963f0804b54a (accessed 2024).

[25] Drug Future. Orbifloxacin. https://www.drugfuture.com/chemdata/orbifloxacin.html (accessed 2023).

[26] MDPI. Structure, Solubility and Stability of Orbifloxacin Crystal Forms. https://www.mdpi.com/1420-3049/21/3/328 (accessed 2016).

[27] APExBIO. Orbifloxacin. https://www.apexbt.com/orbifloxacin.html (accessed 2022).

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

395.14567599 g/mol

Monoisotopic Mass

395.14567599 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

660932TPY6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute otitis externa and acute exacerbations of recurrent otitis externa, associated with bacteria susceptible to orbifloxacin and fungi susceptible to posaconazole, in particular Malassezia pachydermatis.

ATC Code

QS02CA91

Pictograms

Health Hazard

Health Hazard

Other CAS

113617-63-3

Wikipedia

Orbifloxacin
Triethylene_glycol_dinitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Shimizu T, Harada K, Manabe S, Tsukamoto T, Ito N, Hikasa Y. Assessment of urinary pharmacokinetics and pharmacodynamics of orbifloxacin in healthy dogs with ex vivo modelling. J Med Microbiol. 2017 May;66(5):616-621. doi: 10.1099/jmm.0.000476. Epub 2017 May 4. PubMed PMID: 28470147.
2: Shimizu T, Harada K. Determination of minimum biofilm eradication concentrations of orbifloxacin for canine bacterial uropathogens over different treatment periods. Microbiol Immunol. 2017 Jan;61(1):17-22. doi: 10.1111/1348-0421.12461. PubMed PMID: 28042660.
3: Santos OM, Freitas JT, Cazedey EC, de Araújo MB, Doriguetto AC. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Molecules. 2016 Mar 9;21(3):328. doi: 10.3390/molecules21030328. PubMed PMID: 27005603.
4: Watson MK, Wittenburg LA, Bui CT, Jarosz KA, Gustafson DL, Johnston MS. Pharmacokinetics and bioavailability of orbifloxacin oral suspension in New Zealand White rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Nov;76(11):946-51. doi: 10.2460/ajvr.76.11.946. PubMed PMID: 26512539.
5: Harada K, Sasaki A, Shimizu T. Effects of oral orbifloxacin on fecal coliforms in healthy cats: a pilot study. J Vet Med Sci. 2016 Jan;78(1):83-9. doi: 10.1292/jvms.15-0407. Epub 2015 Aug 27. PubMed PMID: 26311787; PubMed Central PMCID: PMC4751121.
6: Dudhatra GB, Kumar A, Awale MM, Kamani DR, Chauhan BN, Patel HB, Mody SK. Determination of orbifloxacin in sheep plasma by high performance liquid chromatography with ultraviolet detection after intravenous and intramuscular administration. J Pharmacol Toxicol Methods. 2013 Jan-Feb;67(1):50-3. doi: 10.1016/j.vascn.2012.11.002. Epub 2012 Dec 8. PubMed PMID: 23231925.
7: Harada K, Shimizu T, Kataoka Y, Takahashi T. Post-antibiotic effect of orbifloxacin against Escherichia coli and Pseudomonas aeruginosa isolates from dogs. Acta Vet Scand. 2012 Mar 20;54:16. doi: 10.1186/1751-0147-54-16. PubMed PMID: 22433170; PubMed Central PMCID: PMC3338406.
8: Tohamy MA. Comparative pharmacokinetics of orbifloxacin in healthy and Pasteurella multocida infected ducks. Br Poult Sci. 2011 Oct;52(5):639-44. doi: 10.1080/00071668.2011.616953. PubMed PMID: 22029792.
9: Marín P, Fernández-Varón E, Escudero E, Vancraeynest D, Cárceles CM. Pharmacokinetic-pharmacodynamic integration of orbifloxacin in rabbits after intravenous, subcutaneous and intramuscular administration. J Vet Pharmacol Ther. 2008 Feb;31(1):77-82. doi: 10.1111/j.1365-2885.2007.00927.x. PubMed PMID: 18177323.
10: Haines GR, Brown MP, Gronwall RR, Merritt KA, Baltzley LK. Pharmacokinetics of orbifloxacin and its concentration in body fluids and in endometrial tissues of mares. Can J Vet Res. 2001 Jul;65(3):181-7. PubMed PMID: 11480524; PubMed Central PMCID: PMC1189673.

Explore Compound Types